molecular formula C8H6N2OS B3009880 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde CAS No. 1015939-92-0

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Cat. No. B3009880
CAS RN: 1015939-92-0
M. Wt: 178.21
InChI Key: MUTMFFPAHUERBK-UHFFFAOYSA-N
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Description

The compound "5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The combination of these two structures in the compound suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the ring closure reactions of various precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . These methods indicate that the synthesis of such compounds can be achieved through various organic reactions, providing a range of derivatives for further exploration.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of an intermediate in the synthesis of novel Schiff bases was investigated by X-ray crystallography . The crystal structure analysis often reveals the conformation of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC, as demonstrated by the use of 5-(4-Pyridyl)-2-thiophenecarbaldehyde . Schiff bases have been synthesized using pyrazole-4-carboxaldehyde derivatives, indicating the aldehyde group's reactivity towards nucleophilic substitution reactions . The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can significantly influence the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly in different solvents . The molecular docking studies suggest that specific substituents on the pyrazole ring, such as fluorine atoms or carbonyl groups, are crucial for binding, indicating potential biological activity . Additionally, the thermal stability of these compounds can be assessed through thermogravimetric analysis .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde derivatives demonstrate significant antimicrobial and antibacterial properties. For instance, derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and shown to exhibit biological activity against various bacteria and fungi (Hamed et al., 2020). Additionally, similar compounds have shown effectiveness as anti-inflammatory and analgesic agents (Abdel-Wahab et al., 2012).

Sensor Applications

Compounds like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde have been used as fluorescent sensors for metal ions. They exhibit strong quenching of fluorescence in the presence of Fe3+ ions, indicating potential applications in metal ion detection (Zhang et al., 2016).

Antioxidant Agents

Derivatives of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde have been explored for their antioxidant properties. A study synthesized various derivatives and found potential antioxidant activity, supported by in vitro and in silico analyses (Prabakaran et al., 2021).

Anti-Infective and Apoptosis Inducing Agents

These derivatives have also been investigated for their potential as anti-infective agents and apoptosis inducers. Research has demonstrated the effectiveness of certain thiazole clubbed pyrazole derivatives in inducing apoptosis and exhibiting antibacterial and antimalarial activities (Bansal et al., 2020).

Structural Analysis and Synthesis

Studies have also focused on the synthesis and structural analysis of various derivatives of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde. For example, synthesis methods have been developed for creating compounds like 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, with their structures confirmed by various spectroscopic methods (Asiri & Khan, 2010).

Safety and Hazards

It is recommended to avoid contact with skin and eyes when handling “5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde”. Impervious gloves and safety glasses should be worn. Dry clean up procedures should be used and dust generation should be avoided .

properties

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMFFPAHUERBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

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